molecular formula C15H15NO4 B14452157 4-(4-Benzylidene-2,3-dioxopyrrolidin-1-yl)butanoic acid

4-(4-Benzylidene-2,3-dioxopyrrolidin-1-yl)butanoic acid

Cat. No.: B14452157
M. Wt: 273.28 g/mol
InChI Key: BDZKNRUVTMJCGF-XFXZXTDPSA-N
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Description

4-(4-Benzylidene-2,3-dioxopyrrolidin-1-yl)butanoic acid is an organic compound that belongs to the class of gamma amino acids and derivatives. This compound is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. The benzylidene group attached to the pyrrolidine ring adds to its structural complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Benzylidene-2,3-dioxopyrrolidin-1-yl)butanoic acid typically involves the reaction of alkyl 4-aminobenzoates with maleic anhydride to form the corresponding alkyl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoates. These intermediates are then converted into the desired product by treatment with secondary amines .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(4-Benzylidene-2,3-dioxopyrrolidin-1-yl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(4-Benzylidene-2,3-dioxopyrrolidin-1-yl)butanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-Benzylidene-2,3-dioxopyrrolidin-1-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Benzylidene-2,3-dioxopyrrolidin-1-yl)butanoic acid is unique due to its specific structural features, including the benzylidene group and the pyrrolidine ring

Properties

Molecular Formula

C15H15NO4

Molecular Weight

273.28 g/mol

IUPAC Name

4-[(4Z)-4-benzylidene-2,3-dioxopyrrolidin-1-yl]butanoic acid

InChI

InChI=1S/C15H15NO4/c17-13(18)7-4-8-16-10-12(14(19)15(16)20)9-11-5-2-1-3-6-11/h1-3,5-6,9H,4,7-8,10H2,(H,17,18)/b12-9-

InChI Key

BDZKNRUVTMJCGF-XFXZXTDPSA-N

Isomeric SMILES

C1/C(=C/C2=CC=CC=C2)/C(=O)C(=O)N1CCCC(=O)O

Canonical SMILES

C1C(=CC2=CC=CC=C2)C(=O)C(=O)N1CCCC(=O)O

Origin of Product

United States

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